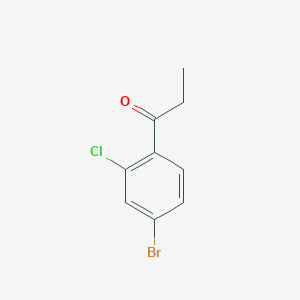

1-(4-Bromo-2-chlorophenyl)propan-1-one

Description

Contextual Significance of Halogenated Propiophenone (B1677668) Derivatives in Organic Synthesis

Halogenated propiophenone derivatives are a class of organic compounds that hold considerable importance in the field of organic synthesis. Their structure, which features a phenyl ring substituted with halogen atoms and a propiophenone side chain, provides a versatile scaffold for constructing more complex molecules. The presence of halogen atoms (such as bromine and chlorine) and a reactive carbonyl group makes these compounds valuable intermediates. Halogenation of organic compounds is a crucial reaction that can lead to the formation of various useful products in industries like pharmaceuticals and polymers. The reactivity of these compounds allows for a wide range of chemical transformations, making them key building blocks in the synthesis of diverse molecular architectures.

Rationale for Dedicated Research on 1-(4-Bromo-2-chlorophenyl)propan-1-one

The specific compound, this compound, is of particular interest due to its unique substitution pattern on the aromatic ring. The presence of both a bromine and a chlorine atom at positions 4 and 2, respectively, influences the electronic properties and reactivity of the molecule in a distinct manner compared to its isomers. This specific arrangement of halogens can direct further chemical modifications to specific positions on the aromatic ring and can also affect the reactivity of the ketone functional group. A focused investigation into this molecule is warranted to understand its chemical behavior, develop efficient synthetic routes, and explore its potential as a precursor for novel compounds with potentially useful properties.

Scope and Objectives of the Academic Investigation

This article aims to provide a comprehensive academic review of this compound. The primary objectives are to:

Detail its chemical and physical properties.

Describe its common synthetic pathways.

Analyze its chemical reactivity and potential applications as a synthetic intermediate.

Characterize its expected spectroscopic profile.

This investigation will focus exclusively on the scientific attributes of the compound, providing a foundational understanding for researchers in organic and medicinal chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromo-2-chlorophenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO/c1-2-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTAIAXBXKUEXHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C=C(C=C1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4 Bromo 2 Chlorophenyl Propan 1 One

Classical Synthetic Routes

Traditional methods for synthesizing 1-(4-bromo-2-chlorophenyl)propan-1-one have relied on well-established reactions in organic chemistry. These routes, while effective, often involve harsh conditions and the use of stoichiometric reagents.

Friedel-Crafts Acylation Strategies Utilizing Substituted Benzene (B151609) Precursors

A primary and direct method for the synthesis of this compound is the Friedel-Crafts acylation of 1-bromo-3-chlorobenzene (B44181). researchgate.netsavemyexams.comnih.gov This electrophilic aromatic substitution reaction involves reacting 1-bromo-3-chlorobenzene with propanoyl chloride or propionic anhydride (B1165640) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). savemyexams.comnih.govnih.gov

The reaction proceeds through the formation of a highly electrophilic acylium ion from the reaction of the propanoyl chloride with the Lewis acid. youtube.com This acylium ion is then attacked by the electron-rich aromatic ring of 1-bromo-3-chlorobenzene. The directing effects of the existing substituents (bromo and chloro groups) on the benzene ring are crucial in determining the regioselectivity of the acylation. Both bromine and chlorine are ortho-, para-directing deactivators. However, the position of acylation is predominantly at the 4-position relative to the bromine atom, leading to the desired product. This is due to the steric hindrance at the positions ortho to the halogens and the electronic effects influencing the most nucleophilic position on the ring.

Table 1: Key Parameters in Friedel-Crafts Acylation

| Parameter | Description |

|---|---|

| Substrate | 1-Bromo-3-chlorobenzene |

| Acylating Agent | Propanoyl chloride or Propionic anhydride |

| Catalyst | Aluminum chloride (AlCl₃) |

| Solvent | Dichloromethane (B109758), carbon disulfide, or nitrobenzene |

| Product | this compound |

The reaction is typically carried out in an inert solvent such as dichloromethane or carbon disulfide to dissolve the reactants and facilitate the reaction. nih.gov Despite its utility, this method suffers from drawbacks such as the generation of stoichiometric amounts of aluminum-containing waste and the evolution of hydrogen chloride gas. wiley-vch.de

Organometallic Reagent-Based Syntheses (e.g., Grignard, Organolithium Approaches)

An alternative classical approach involves the use of organometallic reagents. This strategy typically begins with the formation of a Grignard or organolithium reagent from a dihalogenated benzene derivative. For instance, 1-bromo-3-chlorobenzene can be selectively converted into a Grignard reagent. Due to the greater reactivity of the carbon-bromine bond compared to the carbon-chlorine bond, the Grignard reagent will preferentially form at the position of the bromine atom. reddit.com

This selective formation of 3-chlorophenylmagnesium bromide allows for a subsequent reaction with an appropriate acylating agent, such as propanoyl chloride, to introduce the propanoyl group. However, a direct reaction of a Grignard reagent with an acyl chloride can lead to the formation of a tertiary alcohol due to the high reactivity of the Grignard reagent. To circumvent this, less reactive acylating agents or specific reaction conditions are often employed.

A more controlled method involves the reaction of the Grignard reagent with propanenitrile, followed by acidic hydrolysis to yield the desired ketone. This two-step process offers better control over the reaction and avoids the over-addition problem.

Table 2: Comparison of Organometallic Approaches

| Reagent Type | Precursor | Key Intermediate | Subsequent Reaction |

|---|---|---|---|

| Grignard | 1-Bromo-3-chlorobenzene | 3-Chlorophenylmagnesium bromide | Reaction with propanenitrile followed by hydrolysis |

| Organolithium | 1-Bromo-3-chlorobenzene | 3-Chlorophenyllithium | Reaction with propanoyl chloride at low temperatures |

Organolithium reagents, prepared by lithium-halogen exchange, offer another pathway. The reaction of 1-bromo-3-chlorobenzene with an alkyllithium reagent (e.g., n-butyllithium) at low temperatures can selectively replace the bromine atom with lithium. The resulting 3-chlorophenyllithium can then be reacted with propanoyl chloride to form this compound. Careful temperature control is essential to prevent side reactions.

Halogenation and Subsequent Functionalization of Propiophenone (B1677668) Scaffolds

This synthetic strategy involves starting with a pre-existing propiophenone and introducing the required halogen substituents. For example, one could start with 2'-chloropropiophenone and introduce a bromine atom at the 4'-position. This is achieved through an electrophilic aromatic substitution reaction, specifically bromination. prepchem.com

The bromination of 2'-chloropropiophenone can be carried out using elemental bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). prepchem.com The chloro group at the 2'-position is an ortho-, para-director. Since the para position is already occupied by the propanoyl group, the incoming bromine atom will be directed to the ortho and para positions relative to the chloro group. The primary product of this reaction would be this compound.

Another variation of this approach is the α-bromination of a substituted propiophenone. For instance, starting with 4'-chloro-propiophenone, one could introduce a bromine atom at the α-position of the ketone, followed by further manipulations. However, for the synthesis of this compound, direct aromatic bromination is the more direct route. The use of brominating agents like N-bromosuccinimide (NBS) can also be employed, sometimes offering milder reaction conditions. google.com

Modern and Sustainable Synthetic Approaches

Green Chemistry Principles and Methodologies

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including this compound. rjpn.org This involves considering aspects such as atom economy, the use of safer solvents, and energy efficiency. rjpn.orgrsc.org

For the Friedel-Crafts acylation, green alternatives to traditional Lewis acids are being explored. For example, solid acid catalysts like zeolites or clays (B1170129) can be used. These catalysts are often reusable, reducing waste and simplifying product purification. Additionally, solvent-free reaction conditions or the use of greener solvents like ionic liquids or supercritical fluids can significantly reduce the environmental impact of the synthesis. google.com

The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, is another key aspect of green chemistry. This can reduce the need for intermediate purification steps, saving time, energy, and solvents. For instance, a one-pot procedure for the α-amination of ketones has been developed using a copper bromide complex, highlighting the potential for greener functionalization of ketone scaffolds. researchgate.net

Catalytic Synthesis: Transition Metal Catalysis (e.g., Palladium-Catalyzed C-C/C-X Coupling)

Transition metal-catalyzed cross-coupling reactions have revolutionized organic synthesis and offer powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. eie.grmdpi.comresearchgate.net Palladium-catalyzed reactions, in particular, are highly versatile for the synthesis of complex aromatic compounds.

One potential modern route to this compound could involve a palladium-catalyzed cross-coupling reaction. For example, a Stille or Suzuki coupling could be employed to construct the substituted benzene ring. umb.edu In a Suzuki coupling approach, one could couple an appropriately substituted boronic acid with a dihaloarene. For instance, the reaction of 2-chloro-4-bromophenylboronic acid with a propanoylating agent under palladium catalysis could potentially yield the desired product.

Alternatively, a palladium-catalyzed carbonylation reaction could be utilized. Starting from 1-bromo-3-chloro-iodobenzene, selective palladium-catalyzed coupling with a propanoyl source could be envisioned. The differing reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) would be key to achieving the desired regioselectivity.

Table 3: Overview of Potential Palladium-Catalyzed Syntheses

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst System |

|---|---|---|---|

| Suzuki Coupling | 2-Chloro-4-bromophenylboronic acid | Propanoylating agent | Pd catalyst (e.g., Pd(PPh₃)₄), base |

| Stille Coupling | 2-Chloro-4-bromophenylstannane | Propanoyl chloride | Pd catalyst (e.g., Pd(PPh₃)₄) |

| Carbonylation | 1,4-Dibromo-2-chlorobenzene | Carbon monoxide, Propyltin reagent | Pd catalyst, ligand |

These catalytic methods often proceed under milder conditions than classical routes and with higher selectivity. umb.edu The catalyst loading is typically low, and the reactions can be highly atom-economical. The development of more robust and efficient palladium catalysts continues to expand the scope and applicability of these powerful synthetic tools. orgsyn.orgmdpi.com

Flow Chemistry and Continuous Processing Techniques

The application of flow chemistry and continuous processing offers significant advantages for the synthesis of this compound, particularly via the Friedel-Crafts acylation pathway. Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved product yield and purity. mt.comvapourtec.com

The high surface-area-to-volume ratio in microreactors or packed bed reactors enhances heat and mass transfer, which is crucial for managing the often exothermic nature of Friedel-Crafts reactions and ensuring consistent product quality. mdpi.comstolichem.com This precise temperature control can also minimize the formation of unwanted byproducts. Furthermore, continuous processing enhances the safety profile of the synthesis by minimizing the volume of hazardous reagents at any given time. vapourtec.comstolichem.com The integration of reaction monitoring and downstream processing steps is also more straightforward in a continuous setup, allowing for a more efficient and scalable production process. mt.commdpi.com While specific studies on the continuous flow synthesis of this compound are not prevalent, the principles established for other Friedel-Crafts acylations are directly applicable. mdpi.comnih.gov

Table 1: Comparison of Batch vs. Continuous Flow Processing for Friedel-Crafts Acylation

| Feature | Batch Processing | Continuous Flow Processing |

| Heat Transfer | Often inefficient, leading to temperature gradients and potential side reactions. | Highly efficient due to high surface-area-to-volume ratio, allowing for precise temperature control. mdpi.comnih.gov |

| Mass Transfer | Can be limited by stirring efficiency, affecting reaction rates and selectivity. | Enhanced due to small reactor dimensions, leading to better mixing and faster reactions. mdpi.com |

| Safety | Larger volumes of hazardous materials are handled at once, increasing potential risks. | Small reaction volumes at any given time significantly improve process safety. vapourtec.comstolichem.com |

| Scalability | Scaling up can be challenging and may require significant process redevelopment. | More straightforward scale-up by extending operation time or using parallel reactors. mt.com |

| Reproducibility | Can be variable between batches due to difficulties in precise parameter control. | High degree of control over reaction parameters ensures high reproducibility. mt.com |

| Process Integration | Integration with downstream processing can be complex and require intermediate storage. | Amenable to integration with in-line analysis and purification steps for a continuous workflow. mdpi.com |

Chemo selectivity and Regioselectivity Considerations in Synthesis

In the Friedel-Crafts acylation of 1-bromo-3-chlorobenzene, both the bromo and chloro substituents are deactivating yet ortho, para-directing groups in electrophilic aromatic substitution. csun.eduyoutube.com This presents a challenge in achieving high regioselectivity, as the incoming propanoyl group can potentially substitute at several positions on the aromatic ring.

The directing effects of the two halogen substituents must be considered. Both groups will direct the incoming electrophile to the positions ortho and para relative to themselves. For 1-bromo-3-chlorobenzene, the possible positions for acylation are C2, C4, and C6.

Position 2 (ortho to Chloro, ortho to Bromo): This position is sterically hindered by the adjacent chloro and bromo groups, making substitution less favorable. jove.com

Position 4 (para to Chloro, ortho to Bromo): Substitution at this position is electronically favored by both halogens. The para-directing effect of the chloro group and the ortho-directing effect of the bromo group are cooperative.

Position 6 (ortho to Chloro, para to Bromo): Similar to position 4, this position is also electronically favored.

Between positions 4 and 6, steric hindrance from the adjacent bromo group at position 1 might slightly disfavor substitution at position 6 compared to position 4. Therefore, the formation of this compound (substitution at C4) is expected to be a major product, but the formation of 1-(2-Bromo-4-chlorophenyl)propan-1-one (substitution at C6) is also highly probable. The meta-substituted product is expected to be a minor isomer. unizin.org

In the context of a potential Grignard synthesis, chemoselectivity is paramount. The formation of the Grignard reagent would need to proceed selectively at one of the carbon-halogen bonds. Generally, the carbon-bromine bond is more reactive towards magnesium than the carbon-chlorine bond, allowing for the selective formation of 4-chloro-2-bromophenylmagnesium bromide. walisongo.ac.idsciencemadness.org Subsequent reaction with an appropriate acylating agent would then yield the desired product.

Mechanistic Elucidation of Key Synthetic Pathways

Friedel-Crafts Acylation Pathway:

The mechanism of the Friedel-Crafts acylation of 1-bromo-3-chlorobenzene with propanoyl chloride proceeds through several key steps:

Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, coordinates to the chlorine atom of propanoyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. masterorganicchemistry.com This acylium ion is the active electrophile in the reaction.

Electrophilic Attack: The electron-rich π system of the 1-bromo-3-chlorobenzene ring acts as a nucleophile and attacks the electrophilic carbon of the acylium ion. This results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comyoutube.com The positive charge in the arenium ion is delocalized across the aromatic ring.

Deprotonation and Regeneration of Aromaticity: A weak base, such as the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon atom that formed the new bond with the acyl group. masterorganicchemistry.com This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final product, this compound, along with HCl and AlCl₃.

Plausible Grignard Reaction Pathway:

A plausible Grignard synthesis would involve the following steps:

Formation of the Grignard Reagent: 1,4-Dibromo-2-chlorobenzene would be reacted with one equivalent of magnesium metal. Due to the higher reactivity of the C-Br bond, the Grignard reagent would selectively form at the position of one of the bromine atoms, yielding (4-bromo-2-chlorophenyl)magnesium bromide.

Acylation: The prepared Grignard reagent would then be reacted with an acylating agent such as propanoyl chloride or propanoic anhydride. The nucleophilic carbon of the Grignard reagent would attack the electrophilic carbonyl carbon of the acylating agent.

Workup: An acidic workup would then be required to protonate the intermediate and yield the final ketone product, this compound.

Chemical Reactivity and Transformations of 1 4 Bromo 2 Chlorophenyl Propan 1 One

Reactions Involving the Carbonyl Group

The propanoyl moiety of 1-(4-Bromo-2-chlorophenyl)propan-1-one contains a carbonyl group, which is a focal point for a variety of chemical transformations. The polarization of the carbon-oxygen double bond renders the carbonyl carbon electrophilic and the oxygen nucleophilic, defining its reaction pathways.

Nucleophilic Additions and Condensation Reactions

The electrophilic nature of the carbonyl carbon makes it susceptible to attack by nucleophiles. These reactions typically involve the addition of a nucleophile to the carbonyl group, followed by protonation of the oxygen atom to yield an alcohol.

Condensation reactions, such as the aldol (B89426) or Claisen-Schmidt condensations, are also characteristic of ketones with alpha-hydrogens. In these base- or acid-catalyzed reactions, the ketone first forms an enolate or enol, which then acts as a nucleophile. For instance, in a Claisen-Schmidt condensation, this compound can react with an aromatic aldehyde (lacking alpha-hydrogens) to form a chalcone, or α,β-unsaturated ketone. researchgate.net

Table 1: Examples of Nucleophilic Addition and Condensation Reactions

| Reaction Type | Reagent/Catalyst | Product Type |

|---|---|---|

| Cyanohydrin Formation | HCN, KCN | Cyanohydrin |

| Acetal Formation | Alcohol, Acid Catalyst | Acetal |

| Imine Formation | Primary Amine | Imine |

| Aldol Condensation | Base (e.g., NaOH) | β-Hydroxy ketone |

Reduction and Oxidation Reactions

The carbonyl group can be readily reduced to a secondary alcohol. This transformation is typically achieved using hydride-based reducing agents.

Reduction : Common reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can effectively reduce the ketone to 1-(4-Bromo-2-chlorophenyl)propan-1-ol.

Oxidation : Ketones are generally resistant to oxidation under mild conditions. However, under forcing conditions with strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), cleavage of the carbon-carbon bonds adjacent to the carbonyl group can occur, leading to the formation of carboxylic acids.

Table 2: Common Reduction and Oxidation Reactions

| Transformation | Reagent(s) | Product |

|---|---|---|

| Reduction | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | 1-(4-Bromo-2-chlorophenyl)propan-1-ol |

Enolate Chemistry and Alpha-Functionalization

The carbon atoms adjacent to the carbonyl group (alpha-carbons) are acidic due to the electron-withdrawing nature of the carbonyl and the resonance stabilization of the resulting conjugate base, the enolate. masterorganicchemistry.com Deprotonation of the alpha-carbon in the ethyl group of this compound with a suitable base generates a nucleophilic enolate.

This enolate intermediate can then react with various electrophiles, allowing for functionalization at the alpha-position. masterorganicchemistry.com

Alpha-Halogenation : The enolate can react with halogens, such as bromine (Br₂), to introduce a halogen atom at the alpha-position, yielding 2-bromo-1-(4-bromo-2-chlorophenyl)propan-1-one. This reaction can be catalyzed by acid or base. pearson.com

Alpha-Alkylation : The enolate can also participate in nucleophilic substitution reactions with alkyl halides, leading to the formation of a new carbon-carbon bond at the alpha-position.

Transformations of the Halogenated Aromatic Ring

The aromatic ring of this compound is substituted with two different halogen atoms, providing sites for transition-metal-catalyzed cross-coupling reactions. The reactivity of the ring towards electrophilic substitution is also a key aspect of its chemistry.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nobelprize.org For this compound, these reactions typically occur at the carbon-halogen bonds. A critical aspect of these reactions is regioselectivity, as the reactivity of aryl halides in the oxidative addition step of the catalytic cycle generally follows the order: I > Br > Cl. wikipedia.org Consequently, cross-coupling reactions on this substrate are expected to occur preferentially at the more reactive carbon-bromine bond over the carbon-chlorine bond. nih.gov

Suzuki Reaction : This reaction couples the aryl halide with an organoboron species, such as a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.org Reacting this compound with an arylboronic acid would selectively replace the bromine atom to form a biaryl structure. nih.gov

Sonogashira Reaction : This reaction involves the coupling of an aryl halide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orglibretexts.org This would allow for the introduction of an alkynyl group at the C4 position of the aromatic ring.

Heck Reaction : The Heck reaction couples the aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This provides a method to introduce a vinyl group at the position of the bromine atom.

Table 3: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki Reaction | Organoboron Compound (e.g., R-B(OH)₂) | Pd Catalyst (e.g., Pd(PPh₃)₄), Base | Biaryl |

| Sonogashira Reaction | Terminal Alkyne (R-C≡CH) | Pd Catalyst, Cu(I) Co-catalyst, Base | Arylalkyne |

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) involves the substitution of a hydrogen atom on the aromatic ring with an electrophile. libretexts.org The reactivity and regioselectivity of EAS reactions are governed by the existing substituents on the ring. In this compound, all three substituents influence the outcome.

Directing Effects :

Propanoyl group (-COC₂H₅) : This is a deactivating group and a meta-director due to its electron-withdrawing resonance and inductive effects.

Chloro (-Cl) and Bromo (-Br) groups : These are also deactivating due to their inductive electron-withdrawing effects but are ortho-, para-directors because of their electron-donating resonance effects.

The combined effect of these three deactivating groups makes the aromatic ring significantly less reactive towards electrophiles compared to benzene (B151609). libretexts.org Predicting the precise location of substitution is complex. The powerful meta-directing effect of the propanoyl group would direct incoming electrophiles to the C3 and C5 positions. The ortho-, para-directing halogens would direct to the positions ortho and para to themselves. The C5 position is meta to the propanoyl group and ortho to the chloro group, making it a potential, albeit challenging, site for substitution. Reactions like nitration or Friedel-Crafts acylation would likely require harsh conditions and may result in a mixture of products or fail to proceed efficiently.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a class of substitution reactions in which a nucleophile displaces a leaving group on an aromatic ring. Unlike nucleophilic substitution on aliphatic compounds, SNAr reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring to facilitate the attack of the nucleophile.

In the case of this compound, the propanoyl group (-COC2H5) acts as a moderate electron-withdrawing group. This deactivation of the aromatic ring towards electrophilic attack simultaneously makes it more susceptible to nucleophilic attack. The presence of two halogen atoms, bromine and chlorine, provides two potential leaving groups for SNAr reactions.

The feasibility of a nucleophilic aromatic substitution reaction on this compound would depend on several factors, including the strength of the nucleophile, the reaction conditions (temperature, solvent), and the relative lability of the bromine and chlorine atoms as leaving groups. Generally, in SNAr reactions, the leaving group ability of halogens is the reverse of that seen in SN1 and SN2 reactions, with fluoride (B91410) being the best leaving group and iodide the worst. This is because the rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized carbanion (a Meisenheimer complex), and the high electronegativity of fluorine stabilizes this intermediate.

While specific experimental data on the nucleophilic aromatic substitution reactions of this compound are not extensively documented in publicly available literature, the general principles of SNAr suggest that forcing conditions (high temperatures and strong nucleophiles) would likely be required to achieve substitution of either the bromine or chlorine atom. The position of the electron-withdrawing propanoyl group relative to the halogens would also influence the regioselectivity of the reaction.

Table 1: Potential Nucleophilic Aromatic Substitution Reactions of this compound

| Nucleophile | Potential Product(s) | Reaction Conditions |

| Ammonia (NH₃) | 1-(4-Amino-2-chlorophenyl)propan-1-one or 1-(2-Amino-4-bromophenyl)propan-1-one | High temperature and pressure |

| Sodium methoxide (B1231860) (NaOCH₃) | 1-(2-Chloro-4-methoxyphenyl)propan-1-one or 1-(4-Bromo-2-methoxyphenyl)propan-1-one | High temperature in methanol |

| Sodium hydrosulfide (B80085) (NaSH) | 1-(2-Chloro-4-mercaptophenyl)propan-1-one or 1-(4-Bromo-2-mercaptophenyl)propan-1-one | Polar aprotic solvent |

Rearrangement Reactions and Isomerizations

Halogenated ketones can undergo a variety of rearrangement reactions, often under basic or acidic conditions. One of the most well-known rearrangements for α-halo ketones is the Favorskii rearrangement. However, this compound is an aryl ketone with halogens on the aromatic ring, not on the α-carbon of the ketone. Therefore, it would not be expected to undergo a classic Favorskii rearrangement.

Nevertheless, other types of molecular rearrangements could be envisaged, potentially involving the propanone side chain or the aromatic ring under specific conditions, such as photochemical irradiation or in the presence of strong acids or bases. For instance, under certain conditions, acyl groups can migrate on an aromatic ring. However, there is a lack of specific research findings detailing such rearrangement or isomerization reactions for this compound.

Theoretical studies or experiments under forcing conditions might reveal novel rearrangement pathways, but based on established, conventional reaction mechanisms, this compound is not a primary candidate for common named rearrangement reactions.

Derivatization for Complex Molecule Synthesis

The true synthetic utility of this compound likely lies in its role as a building block for the synthesis of more complex molecules, particularly heterocyclic compounds and other pharmacologically relevant scaffolds. The combination of the reactive ketone functionality and the functionalized aromatic ring provides multiple points for derivatization.

The ketone group can readily undergo a wide range of reactions, including:

Reduction: to form the corresponding secondary alcohol.

Reductive amination: to introduce an amine functionality.

Wittig reaction: to form an alkene.

Condensation reactions: with hydrazines, hydroxylamines, or other nucleophiles to form hydrazones, oximes, and other derivatives, which can then be used in further transformations to build heterocyclic rings.

The halogenated phenyl ring offers opportunities for cross-coupling reactions. Both the bromo and chloro substituents can potentially participate in reactions such as:

Suzuki coupling: to form a new carbon-carbon bond with a boronic acid.

Heck coupling: to form a new carbon-carbon bond with an alkene.

Buchwald-Hartwig amination: to form a carbon-nitrogen bond.

The bromine atom is generally more reactive than the chlorine atom in these palladium-catalyzed cross-coupling reactions, which could allow for selective functionalization of the 4-position of the aromatic ring.

By combining the reactivity of the ketone and the aromatic halides, a multitude of complex molecular architectures can be accessed. For example, the ketone could be converted into a pyrazole (B372694) or isoxazole (B147169) ring, and the bromo or chloro substituent could then be used as a handle for further elaboration of the molecule through cross-coupling. While specific examples of the use of this compound in multi-step synthesis are not widely reported, its structural motifs are present in various classes of bioactive molecules, suggesting its potential as a valuable synthetic intermediate.

Table 2: Potential Derivatization Reactions for Complex Molecule Synthesis

| Reaction Type | Reagent(s) | Functional Group Targeted | Potential Product Class |

| Reduction | Sodium borohydride (NaBH₄) | Ketone | Secondary alcohol |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Bromo or Chloro group | Biaryl compound |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Bromo or Chloro group | Aryl amine |

| Fischer Indole Synthesis | Phenylhydrazine, acid catalyst | Ketone | Indole derivative |

| Paal-Knorr Pyrrole Synthesis | Primary amine, acid catalyst (after conversion to a 1,4-dicarbonyl) | Ketone (multi-step) | Pyrrole derivative |

Advanced Analytical Methodologies for Mechanistic and Structural Elucidation

Mechanistic Insights from Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Dynamic NMR for conformational analysis)

Advanced NMR spectroscopy is indispensable for the unambiguous structural assignment of "1-(4-Bromo-2-chlorophenyl)propan-1-one" in solution. While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial data, two-dimensional (2D) techniques are required for definitive correlation and to probe dynamic processes.

In the ¹H NMR spectrum, the ethyl group would present as a characteristic triplet and quartet. The aromatic region would display a more complex pattern due to the substitution. 2D NMR experiments like Correlation Spectroscopy (COSY) would be used to confirm the scalar coupling between the methyl and methylene (B1212753) protons of the ethyl group. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are crucial for assigning the carbon signals by correlating them to their directly attached protons (HSQC) or protons two to three bonds away (HMBC). This would definitively link the carbonyl carbon to both the methylene protons of the ethyl group and the aromatic ring protons.

Dynamic NMR (DNMR) could offer insights into the conformational dynamics, specifically the rotation around the C(O)-C(aryl) single bond. The presence of the ortho-chlorine substituent may introduce a significant energy barrier to free rotation, potentially leading to distinct conformers that could be observed at low temperatures. By analyzing the NMR line shapes at various temperatures, the energy barriers (ΔG‡) for this rotational process could be calculated, providing a quantitative measure of the steric hindrance imposed by the ortho substituent.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: Chemical shifts (δ) are predicted and may vary based on solvent and experimental conditions.

| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| -CH₃ | ~1.1 - 1.3 | Triplet (t) | ~8 - 12 |

| -CH₂- | ~2.9 - 3.2 | Quartet (q) | ~35 - 40 |

| C=O | - | - | ~200 - 205 |

| Ar-H (ortho to C=O) | ~7.3 - 7.5 | Doublet (d) | ~128 - 132 |

| Ar-H (meta to C=O) | ~7.6 - 7.8 | Doublet of Doublets (dd) | ~130 - 134 |

| Ar-H (ortho to Br) | ~7.7 - 7.9 | Doublet (d) | ~132 - 136 |

| Ar-C-Cl | - | - | ~133 - 137 |

| Ar-C-Br | - | - | ~125 - 129 |

| Ar-C-C=O | - | - | ~138 - 142 |

X-ray Crystallographic Analysis for Solid-State Conformations and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive information on the solid-state conformation and packing of molecules. For "this compound," this analysis would precisely determine bond lengths, bond angles, and torsion angles.

A key structural feature of interest is the dihedral angle between the plane of the phenyl ring and the plane of the carbonyl group. This angle is influenced by the steric repulsion between the carbonyl oxygen, the ethyl group, and the ortho-chlorine atom. It is expected that the carbonyl group will be twisted out of the plane of the aromatic ring to minimize these steric clashes.

Furthermore, the crystal packing would reveal the nature and geometry of intermolecular interactions. Given the presence of bromine, chlorine, and oxygen atoms, the potential for halogen bonding (C-Br···O=C or C-Cl···O=C) and other dipole-dipole interactions is high. nih.gov These non-covalent interactions are crucial in directing the supramolecular assembly of the molecules in the crystal lattice. Analysis of these interactions can provide insights into the compound's physical properties, such as melting point and solubility.

Table 2: Representative Crystallographic Data Obtainable for a Halogenated Aromatic Ketone Note: These values are illustrative examples of parameters that would be determined from an X-ray diffraction experiment.

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.15 |

| b (Å) | 5.88 |

| c (Å) | 17.21 |

| β (°) | 98.50 |

| Volume (ų) | 1015.5 |

| Z (molecules/unit cell) | 4 |

| C(aryl)-C(O) bond length (Å) | 1.495 |

| C=O bond length (Å) | 1.210 |

| C-Cl bond length (Å) | 1.740 |

| C-Br bond length (Å) | 1.900 |

Vibrational Spectroscopy for Probing Functional Group Interactions (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these techniques excellent for structural confirmation.

For "this compound," the most prominent band in the FT-IR spectrum would be the strong absorption corresponding to the carbonyl (C=O) stretching vibration, typically found in the 1680-1700 cm⁻¹ region for aromatic ketones. The exact position is sensitive to electronic effects; conjugation with the phenyl ring and the electronic influence of the halogen substituents can shift this frequency.

Other key vibrational modes include:

Aromatic C-H stretching: Above 3000 cm⁻¹.

Aliphatic C-H stretching: In the 2850-3000 cm⁻¹ range.

Aromatic C=C stretching: Multiple bands in the 1450-1600 cm⁻¹ region.

C-Cl and C-Br stretching: These appear in the fingerprint region at lower wavenumbers, typically between 1100 cm⁻¹ and 500 cm⁻¹. docbrown.info

Raman spectroscopy provides complementary information. While the C=O stretch is also Raman active, non-polar bonds like the aromatic C=C and C-halogen bonds often give rise to strong Raman signals, aiding in a comprehensive vibrational analysis.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (FT-IR) |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| Carbonyl (C=O) Stretch | 1700 - 1680 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong (multiple bands) |

| C-Cl Stretch | 800 - 600 | Strong |

| C-Br Stretch | 650 - 500 | Strong |

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent molecule and its fragments, allowing for the determination of elemental compositions. For "this compound," the molecular ion peak would be highly characteristic due to the isotopic signatures of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1). This results in a distinctive isotopic cluster for the molecular ion [M]⁺˙ and its fragments.

The fragmentation pathways under electron ionization (EI) can be predicted based on the structure. The most likely fragmentation processes involve cleavages adjacent to the carbonyl group (α-cleavage), which are common for ketones.

Key fragmentation pathways include:

Loss of the ethyl radical (•C₂H₅): This α-cleavage results in the formation of a stable [4-bromo-2-chlorobenzoyl] cation. This is often the base peak in the spectrum.

Loss of the 4-bromo-2-chlorophenyl radical: This α-cleavage results in the formation of the propanoyl cation ([C₂H₅CO]⁺).

McLafferty rearrangement: This is not possible as there is no γ-hydrogen on a saturated carbon chain.

Further fragmentation of the benzoyl cation: The [4-bromo-2-chlorobenzoyl] cation can subsequently lose a molecule of carbon monoxide (CO) to form the [4-bromo-2-chlorophenyl] cation.

Analysis of these fragmentation patterns by tandem MS (MS/MS) experiments allows for the detailed mapping of the fragmentation cascade, confirming the connectivity of the atoms within the molecule. nih.gov

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound Note: m/z values are calculated for the most abundant isotopes (¹²C, ¹H, ¹⁶O, ³⁵Cl, ⁷⁹Br).

| Fragment Ion Structure | Proposed Loss | m/z (Monoisotopic) |

|---|---|---|

| [C₉H₈BrClO]⁺˙ (Molecular Ion) | - | 245.94 |

| [C₇H₃BrClO]⁺ | •C₂H₅ | 217.91 |

| [C₂H₅CO]⁺ | •C₆H₃BrCl | 57.03 |

| [C₆H₃BrCl]⁺ | •C₂H₅, CO | 189.92 |

Computational and Theoretical Studies on 1 4 Bromo 2 Chlorophenyl Propan 1 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) serves as a cornerstone for investigating the electronic structure and equilibrium geometry of 1-(4-bromo-2-chlorophenyl)propan-1-one. By employing functionals such as B3LYP with basis sets like 6-31G(d,p), researchers can perform geometry optimization to find the molecule's lowest energy conformation. researchgate.net These calculations yield precise data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure.

The optimized geometry is influenced by the electronic effects of the substituents on the phenyl ring. The electronegative chlorine and bromine atoms, along with the carbonyl group of the propanone side chain, modulate the electron density distribution across the aromatic system. DFT calculations reveal the precise structural parameters that arise from a balance of steric hindrance between the ortho-chlorine atom and the propanone group, and the electronic interactions of the substituents.

Table 1: Predicted Geometric Parameters for Halogenated Phenyl Ketones Note: Data presented is illustrative of typical results from DFT calculations on similar molecular structures.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O | ~1.22 Å |

| Bond Length | C-Cl | ~1.75 Å |

| Bond Length | C-Br | ~1.91 Å |

| Bond Angle | C-C(O)-C | ~118° |

| Dihedral Angle | C-C-C=O | Variable (denotes rotation of the propanone group) |

Quantum Chemical Descriptors for Reactivity Prediction (e.g., HOMO-LUMO Analysis, Fukui Functions, MEP)

Quantum chemical descriptors derived from DFT calculations are invaluable for predicting the chemical reactivity of this compound.

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). scholarsresearchlibrary.com The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a key indicator of molecular stability; a smaller gap suggests higher reactivity and lower kinetic stability. scholarsresearchlibrary.comedu.krd

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net For this compound, the MEP map would show negative potential (red/yellow regions) around the electronegative oxygen, chlorine, and bromine atoms, indicating sites susceptible to electrophilic attack. Positive potential (blue regions) would be located around the hydrogen atoms, highlighting areas prone to nucleophilic attack.

Fukui Functions: These functions offer a more quantitative measure of local reactivity, identifying the specific atoms within the molecule that are most likely to participate in nucleophilic, electrophilic, or radical attacks. researchgate.net By analyzing the change in electron density as an electron is added or removed, Fukui functions pinpoint the most reactive sites, providing a detailed picture of the molecule's selectivity in chemical reactions. researchgate.net

Table 2: Illustrative Quantum Chemical Descriptors Note: These values are representative for similar aromatic compounds and are used to illustrate the output of quantum chemical calculations.

| Descriptor | Typical Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.5 to -7.5 | Electron-donating ability (Ionization Potential) |

| ELUMO | -1.0 to -2.0 | Electron-accepting ability (Electron Affinity) |

| HOMO-LUMO Gap | 4.5 to 5.5 | Chemical Reactivity / Kinetic Stability |

| Electronegativity (χ) | 3.7 to 4.7 | Global electron-attracting tendency |

| Chemical Hardness (η) | 2.2 to 2.8 | Resistance to change in electron distribution |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed exploration of reaction mechanisms involving this compound. By modeling a potential reaction pathway, researchers can identify intermediate structures and, most importantly, the transition state (TS)—the highest energy point along the minimum energy path connecting reactants and products. youtube.com

Methods such as nudged elastic band (NEB) or relaxed surface scans are used to locate the geometry of the transition state. youtube.com Once the TS is identified, its structure provides insight into the bond-breaking and bond-forming processes occurring during the reaction. Frequency calculations are then performed to confirm the nature of the stationary point; a true transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com The energy difference between the reactants and the transition state defines the activation energy barrier, a critical parameter for determining reaction rates. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

While DFT calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior. nih.gov MD simulations model the movement of atoms over time by solving Newton's equations of motion, providing a view of the molecule's conformational landscape. nih.gov

Prediction of Spectroscopic Properties from First Principles

Computational methods, particularly DFT, are powerful tools for predicting the spectroscopic properties of molecules from first principles. By calculating the vibrational frequencies of the optimized molecular structure, a theoretical Infrared (IR) spectrum can be generated. These predicted spectra are invaluable for interpreting and assigning the absorption bands observed in experimental IR spectroscopy.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) can be calculated. The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for this purpose. The calculated chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared to experimental NMR data. This aids in the structural confirmation of the molecule and the assignment of specific resonances to individual atoms within the structure.

Applications As a Synthetic Intermediate in Advanced Organic Synthesis

Precursor in the Synthesis of Heterocyclic Compounds

The presence of an α-bromoketone moiety in 1-(4-bromo-2-chlorophenyl)propan-1-one makes it an ideal precursor for the synthesis of various heterocyclic systems, most notably through the renowned Hantzsch thiazole (B1198619) synthesis. This classical condensation reaction involves the reaction of an α-haloketone with a thioamide-containing compound, such as thiourea (B124793), to construct the thiazole ring.

In a typical synthetic protocol, this compound is reacted with thiourea in a suitable solvent like ethanol. The reaction proceeds via an initial nucleophilic attack of the sulfur atom of thiourea on the carbon bearing the bromine atom, followed by an intramolecular cyclization and dehydration to yield the corresponding 2-amino-4-(4-bromo-2-chlorophenyl)-5-methylthiazole. This thiazole derivative can then serve as a scaffold for further functionalization, leading to a wide range of biologically active molecules.

Table 1: Hantzsch Thiazole Synthesis using this compound

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|

Building Block for Aromatic Systems and Specialty Chemicals

The substituted phenyl ring of this compound serves as a foundational building block for the construction of more elaborate aromatic systems and specialty chemicals. The bromine and chlorine substituents on the aromatic ring are amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, which are powerful tools for the formation of carbon-carbon bonds. wikipedia.orgwikipedia.org

For instance, the bromine atom can be selectively targeted in a Suzuki coupling reaction with an arylboronic acid in the presence of a palladium catalyst and a base. This reaction would result in the formation of a biaryl structure, effectively extending the aromatic system. Similarly, a Heck reaction with an alkene could introduce a vinyl group onto the aromatic ring, providing a handle for further transformations. These cross-coupling strategies allow for the modular and convergent synthesis of complex aromatic architectures that are central to materials science and medicinal chemistry.

Role in the Elaboration of Chiral Molecules

The prochiral ketone functionality of this compound presents an opportunity for the stereoselective synthesis of chiral molecules, which is of paramount importance in the development of pharmaceuticals. Two key strategies employed for this purpose are asymmetric reduction and the use of chiral auxiliaries.

Asymmetric Reduction: The ketone can be enantioselectively reduced to the corresponding secondary alcohol using chiral catalysts. A prominent example is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst in conjunction with a borane (B79455) reducing agent. organic-chemistry.orgyoutube.combldpharm.com This method allows for the predictable formation of one enantiomer of the resulting alcohol over the other with high enantiomeric excess.

Diastereoselective Alkylation using Chiral Auxiliaries: Another powerful approach involves the attachment of a chiral auxiliary to the propiophenone (B1677668) moiety to direct subsequent reactions in a diastereoselective manner. For example, an Evans chiral auxiliary, such as (S)-(+)-4-benzyl-2-oxazolidinone, can be acylated with the propionyl group of a related propiophenone. rsc.org The resulting N-acyloxazolidinone can then be deprotonated to form a chiral enolate, which will react with electrophiles from a specific face, dictated by the steric hindrance of the chiral auxiliary. Subsequent cleavage of the auxiliary yields an enantioenriched product.

Utility in the Synthesis of Active Pharmaceutical Ingredients (APIs) and Agrochemicals

The structural motifs present in this compound are found in a number of active pharmaceutical ingredients (APIs) and agrochemicals. Its role as a key intermediate allows for the efficient construction of these complex molecules.

Active Pharmaceutical Ingredients (APIs): A notable example is the synthesis of Bupropion, an antidepressant and smoking cessation aid. wikipedia.orgchemicalbook.combiosynth.com In the synthesis of Bupropion, a related α-brominated propiophenone undergoes a nucleophilic substitution reaction with tert-butylamine (B42293) to introduce the key amino group. The 4-bromo-2-chloro substitution pattern on the aromatic ring is a common feature in various developmental and marketed drugs, highlighting the importance of this intermediate.

Agrochemicals: The 1,2,4-triazole (B32235) moiety is a common feature in many fungicides. libretexts.orgsynquestlabs.comfarmaciajournal.comnih.gov The α-bromo ketone functionality of this compound can be utilized to construct this heterocyclic ring. For instance, reaction with a substituted hydrazine (B178648) followed by cyclization can lead to the formation of a triazole ring. The substituted phenyl ring of the starting material can be tailored to mimic the structures of known fungicides, making it a valuable building block in the discovery and development of new agrochemical agents. Phenylpyrazole insecticides also represent a class of agrochemicals where this intermediate could find application, as the core structure often involves a substituted phenyl ring attached to a pyrazole (B372694) heterocycle.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 2-Amino-4-(4-bromo-2-chlorophenyl)-5-methylthiazole |

| Bupropion |

| (S)-(+)-4-Benzyl-2-oxazolidinone |

| Thiourea |

| Arylboronic acid |

| Palladium |

| Borane |

| tert-Butylamine |

Conclusion and Future Research Directions

Summary of Key Research Findings and Methodological Advancements

Direct and detailed research findings specifically for 1-(4-bromo-2-chlorophenyl)propan-1-one are not extensively documented in publicly available literature. However, its synthesis can be logically approached through established methodologies, primarily the Friedel-Crafts acylation. This reaction would involve the acylation of 1-bromo-3-chlorobenzene (B44181) with propanoyl chloride or propionic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride.

The key challenge in this synthesis is controlling the regioselectivity. The bromine atom is an ortho, para-director, while the chlorine atom is also an ortho, para-director. In 1-bromo-3-chlorobenzene, the positions ortho and para to the bromine are 2, 4, and 6. The positions ortho and para to the chlorine are 2, 4, and 6. Therefore, acylation is expected to occur at the positions activated by both halogens, primarily the 4- and 6-positions. The formation of the desired product, this compound, would depend on the relative directing strengths of the bromine and chlorine atoms and the steric hindrance at the ortho positions.

Methodological advancements in Friedel-Crafts acylation, such as the use of milder catalysts and more selective reaction conditions, could be pivotal in achieving a higher yield of the desired isomer.

Table 1: Postulated Synthesis of this compound

| Step | Reaction | Reagents and Conditions | Expected Product |

| 1 | Friedel-Crafts Acylation | 1-bromo-3-chlorobenzene, propanoyl chloride, AlCl₃ | A mixture of isomers, including this compound |

Note: This is a proposed synthetic route based on established chemical principles. Specific yields and isomer ratios would require experimental verification.

Identification of Unexplored Reactivity and Synthetic Opportunities

The reactivity of this compound is largely unexplored, presenting a fertile ground for new discoveries. The presence of multiple reactive sites—the carbonyl group, the alpha-protons, and the halogenated aromatic ring—opens up a plethora of synthetic possibilities.

Unexplored Reactivity:

Carbonyl Group Chemistry: The ketone functionality can undergo a wide range of reactions, including reduction to the corresponding alcohol, reductive amination to form amines, and Wittig reactions to create alkenes. The influence of the ortho-chlorine substituent on the steric accessibility and electronic properties of the carbonyl group is an area ripe for investigation.

Alpha-Functionalization: The protons on the carbon adjacent to the carbonyl group (alpha-protons) are acidic and can be removed to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of a wide array of functional groups at the alpha-position.

Cross-Coupling Reactions: The bromine and chlorine atoms on the aromatic ring provide handles for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. The differential reactivity of the C-Br and C-Cl bonds could potentially allow for selective functionalization at either position.

Synthetic Opportunities:

The ability to functionalize this compound at multiple positions makes it a valuable intermediate for the synthesis of complex molecules. For instance, derivatives of this compound could be explored as potential scaffolds for the development of new pharmaceutical agents or functional materials.

Emerging Methodologies for Enhanced Synthesis and Transformation

Modern synthetic methodologies could offer more efficient and selective routes to this compound and its derivatives.

Directed Ortho-Metalation: This technique could be employed for the regioselective synthesis of the starting material or for the direct functionalization of the aromatic ring. By using a directing group, it may be possible to achieve acylation specifically at the 2-position of 1-bromo-3-chlorobenzene.

C-H Activation: Direct C-H activation strategies are emerging as powerful tools for the formation of C-C bonds. These methods could potentially be used to introduce the propanoyl group onto the 1-bromo-3-chlorobenzene ring with high regioselectivity, bypassing the challenges associated with traditional Friedel-Crafts acylation.

Photoredox Catalysis: This rapidly developing field offers novel ways to activate molecules and forge new bonds. Photoredox catalysis could potentially be used to facilitate the synthesis of this compound or to enable new transformations of the molecule itself.

Q & A

Q. What are the common synthetic routes for 1-(4-Bromo-2-chlorophenyl)propan-1-one, and how can reaction conditions be optimized?

The compound is typically synthesized via Friedel-Crafts acylation , where a bromo- and chloro-substituted aromatic substrate reacts with a propanoyl chloride derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃). For example, 1-(4-Bromophenyl)-2-methylpropan-1-one is synthesized by reacting 4-bromotoluene with acetyl chloride under AlCl₃ catalysis . Optimization involves controlling stoichiometry, temperature (often 0–25°C), and catalyst activation time. Challenges include regioselectivity due to competing substituent effects (bromo vs. chloro groups) and purification of the ketone product.

Q. Which analytical techniques are most effective for structural characterization of this compound?

- X-ray crystallography (via programs like SHELX ) resolves the 3D arrangement of substituents on the phenyl ring and confirms the ketone position.

- NMR spectroscopy : and NMR identify substituent positions (e.g., downfield shifts for bromo/chloro groups and carbonyl carbon at ~200 ppm).

- High-resolution mass spectrometry (HRMS) validates molecular weight (227.10 g/mol for analogs ).

- FT-IR confirms the carbonyl stretch (~1700 cm).

Q. How do the physical properties (e.g., solubility, stability) of this compound influence experimental design?

The compound’s low water solubility (common in aromatic ketones) necessitates organic solvents (e.g., DCM, THF) for reactions. Stability is affected by light-sensitive C-Br bonds, requiring amber glassware. Thermal stability (mp ~65–100°C for analogs ) dictates storage at 2–8°C.

Advanced Research Questions

Q. What computational methods (e.g., DFT) are used to predict electronic properties and reactivity?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP ) calculates:

- Electrostatic potential surfaces to identify nucleophilic/electrophilic sites.

- Frontier molecular orbitals (HOMO-LUMO) to predict charge transfer and kinetic stability (e.g., HOMO localized on the phenyl ring, LUMO on the carbonyl).

- Thermochemical data (e.g., bond dissociation energies for C-Br vs. C-Cl).

Q. How does this compound interact with biological targets, and what methodologies validate these interactions?

The ketone and halogen groups enable covalent bonding with nucleophilic residues (e.g., cysteine thiols in proteins ). Methods include:

- Molecular docking (AutoDock Vina) to predict binding pockets.

- Isothermal titration calorimetry (ITC) to measure binding affinity.

- Mass spectrometry to detect adduct formation. For analogs, amino-substituted derivatives show enhanced hydrogen bonding .

Q. What are the key differences in reactivity between this compound and its structural analogs (e.g., chloro vs. bromo substitution)?

| Analog | Substituents | Reactivity |

|---|---|---|

| 1-(4-Chlorophenyl)-2-methylpropan-1-one | Cl, methyl | Higher electrophilicity at carbonyl due to electron-withdrawing Cl |

| 1-(4-Bromophenyl)-2-methylpropan-1-one | Br, methyl | Enhanced leaving group ability (Br vs. Cl) in nucleophilic substitution |

| 1-(2,3-Dichlorophenyl)propan-1-one | 2,3-diCl | Steric hindrance reduces accessibility to carbonyl |

Q. How can mechanistic studies resolve contradictions in reported reaction pathways?

Discrepancies in intermediates (e.g., enol vs. keto tautomers) are addressed via:

- Isotopic labeling (e.g., tracing in carbonyl groups).

- Kinetic isotope effects (KIE) to identify rate-determining steps.

- In-situ FT-IR/Raman spectroscopy to monitor real-time bond changes.

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.